Benzoic acid--(1S,3R)-3-methylcyclopentan-1-ol (1/1)
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Overview
Description
Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) is a compound that combines the structural features of benzoic acid and a chiral cyclopentanol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) typically involves the following steps:
Preparation of (1S,3R)-3-methylcyclopentan-1-ol: This can be achieved through the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry.
Esterification with Benzoic Acid: The (1S,3R)-3-methylcyclopentan-1-ol is then esterified with benzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (1S,3R)-3-methylcyclopentanone or (1S,3R)-3-methylcyclopentanoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific stereochemical properties.
Mechanism of Action
The mechanism by which Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) exerts its effects depends on its specific application. In biological systems, its chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The benzoic acid moiety can participate in hydrogen bonding and π-π interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid–(1R,3S)-3-methylcyclopentan-1-ol (1/1): The enantiomer of the compound , with different stereochemistry.
Benzoic acid–(1S,3S)-3-methylcyclopentan-1-ol (1/1): Another stereoisomer with different spatial arrangement.
Benzoic acid–(1R,3R)-3-methylcyclopentan-1-ol (1/1): Yet another stereoisomer.
Uniqueness
The uniqueness of Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) lies in its specific stereochemistry, which can impart distinct physical and chemical properties compared to its stereoisomers. This can lead to different reactivity, biological activity, and applications in various fields.
Properties
CAS No. |
185421-85-6 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
benzoic acid;(1S,3R)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-5-2-3-6(7)4-5/h1-5H,(H,8,9);5-7H,2-4H2,1H3/t;5-,6+/m.1/s1 |
InChI Key |
FBHLODBJFYVCHH-BCBTXJGPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](C1)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1CCC(C1)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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